12-Azido oleic acid
Description
Properties
Molecular Formula |
C18H33N3O2 |
|---|---|
Molecular Weight |
323.5 g/mol |
IUPAC Name |
(Z)-12-azidooctadec-9-enoic acid |
InChI |
InChI=1S/C18H33N3O2/c1-2-3-4-11-14-17(20-21-19)15-12-9-7-5-6-8-10-13-16-18(22)23/h9,12,17H,2-8,10-11,13-16H2,1H3,(H,22,23)/b12-9- |
InChI Key |
XRCPMRYVFRFJPE-XFXZXTDPSA-N |
Isomeric SMILES |
CCCCCCC(C/C=C\CCCCCCCC(=O)O)N=[N+]=[N-] |
Canonical SMILES |
CCCCCCC(CC=CCCCCCCCC(=O)O)N=[N+]=[N-] |
Origin of Product |
United States |
Chemical Synthesis Strategies for 12 Azido Oleic Acid
Regioselective and Stereoselective Synthesis Methodologies
The introduction of the azide (B81097) functional group at the 12th position of the oleic acid carbon chain is primarily achieved through a nucleophilic substitution reaction. The key to this transformation lies in the use of a precursor that already possesses a functional group at the desired position, which can be converted into a good leaving group.
The most common and effective precursor for this purpose is ricinoleic acid, which is (R)-12-hydroxy-cis-9-octadecenoic acid. The synthesis leverages the presence of the hydroxyl group at the C-12 position. The general approach involves a two-step sequence:
Activation of the Hydroxyl Group: The hydroxyl group is not a good leaving group on its own. Therefore, it must be converted into a more reactive species. Two common methods for this activation are:
Mesylation: Reaction with methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine (B128534) (Et3N) converts the hydroxyl group into a mesylate (-OMs) group. nih.gov
Triflation: Alternatively, treatment with triflic anhydride (B1165640) (Tf2O) and a base such as pyridine (B92270) can be used to form a triflate (-OTf) group, which is an excellent leaving group. researchgate.net
Nucleophilic Substitution with Azide: The activated intermediate (mesylate or triflate) is then subjected to a nucleophilic substitution reaction with an azide source, typically sodium azide (NaN3). This reaction proceeds via an SN2 mechanism. A crucial consequence of the SN2 pathway is the inversion of stereochemistry at the chiral center. Therefore, if the starting material is the (R)-enantiomer of ricinoleic acid, the resulting 12-azido oleic acid derivative will have the (S)-configuration at the C-12 position.
This two-step methodology is highly regioselective, as the reaction is directed by the position of the hydroxyl group in the precursor molecule. The stereoselectivity is dictated by the SN2 reaction mechanism.
Precursor Chemistry and Reaction Pathways
The detailed reaction pathway for the synthesis of this compound from its key precursor, ricinoleic acid, can be outlined as follows:
Esterification of Ricinoleic Acid: To prevent the carboxylic acid group from interfering with the subsequent reactions, it is first protected, typically as a methyl ester. This is achieved by reacting ricinoleic acid with methanol (B129727) in the presence of an acid catalyst, such as boron trifluoride etherate, to yield methyl ricinoleate (B1264116). nih.gov
Activation of the C-12 Hydroxyl Group: The resulting methyl ricinoleate is then treated with methanesulfonyl chloride and a base to form methyl 12-mesyloxy-oleate. nih.gov
Introduction of the Azide Group: The mesylated intermediate is then reacted with sodium azide in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to produce methyl 12-azido-oleate. nih.govresearchgate.net
Hydrolysis of the Methyl Ester: The final step is the deprotection of the carboxylic acid group. This is typically accomplished by the hydrolysis of the methyl ester using a base, such as lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH), followed by acidification to yield the final product, this compound. researchgate.net
Optimization of Synthetic Yields and Purity for Research Applications
For the application of this compound as a molecular probe, high purity is paramount. The optimization of the synthetic protocol focuses on maximizing the yield of each step while minimizing the formation of byproducts.
Table 1: Reaction Steps and Reported Yields for the Synthesis of Methyl 12-Azido-Oleate
| Step | Reactants | Reagents | Product | Reported Yield | Reference |
| 1 | Ricinoleic Acid | Methanol, Boron trifluoride etherate | Methyl Ricinoleate | 75% | nih.gov |
| 2 | Methyl Ricinoleate | Methanesulfonyl chloride, Triethylamine | Methyl 12-mesyloxy-oleate | 65% | nih.gov |
| 3 | Methyl 12-mesyloxy-oleate | Sodium azide, DMSO | Methyl 12-azido-oleate | 80% | nih.gov |
The purification of the intermediates and the final product is crucial. Column chromatography is a common technique used to purify the esterified intermediates. For example, methyl 12-azido-oleate can be purified using a silica (B1680970) gel column with a solvent system such as hexane (B92381) and diethyl ether. researchgate.net
Table 2: Example of a Purification Protocol for an Azido (B1232118) Fatty Acid Ester
| Compound | Purification Method | Solvent System | Reference |
| Methyl ester of 17-Azido Stearic Acid | Column Chromatography | 4:1 Hexane-Diethyl ether | researchgate.net |
After hydrolysis of the ester, purification of the final this compound can be achieved through methods commonly used for fatty acids, such as crystallization at low temperatures. This helps to remove any unreacted starting material or byproducts from the hydrolysis step.
Bioorthogonal Reactivity and Derivatization of 12 Azido Oleic Acid
Copper(I)-Catalyzed Azide (B81097)–Alkyne Cycloaddition (CuAAC) with 12-Azido Oleic Acid
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, a set of reactions known for their high efficiency, selectivity, and compatibility with aqueous environments. glenresearch.commedchem101.com This reaction forges a stable triazole linkage between an azide and a terminal alkyne, catalyzed by a copper(I) species. glenresearch.comorganic-chemistry.org The azide group on this compound makes it an ideal substrate for CuAAC reactions. interchim.frmedchemexpress.com
Once this compound is metabolically incorporated into cellular components, researchers can introduce a molecule containing a terminal alkyne. In the presence of a copper(I) catalyst, often generated in situ from a copper(II) salt like copper sulfate (B86663) (CuSO4) and a reducing agent such as sodium ascorbate, the azide on the fatty acid will "click" with the alkyne. organic-chemistry.orginterchim.fr This reaction is highly specific, rapid, and can be performed under physiological conditions, making it suitable for labeling molecules in complex biological samples. medchem101.comorganic-chemistry.org To prevent potential damage to biological systems from copper ions, ligands like Tris(benzyltriazolylmethyl)amine (TBTA) are often used to stabilize the copper(I) catalyst. glenresearch.comescholarship.org
Table 1: Key Components and Conditions for CuAAC Reactions
| Component | Role | Common Examples |
| Azide Substrate | The bioorthogonal handle incorporated into biomolecules. | This compound |
| Alkyne Probe | The molecule to be attached, containing a terminal alkyne. | Alkyne-modified fluorophores, biotin-alkyne |
| Copper(I) Catalyst | Facilitates the cycloaddition reaction. | Generated from CuSO4 and Sodium Ascorbate |
| Stabilizing Ligand | Protects the catalyst and prevents side reactions/toxicity. | THPTA, TBTA |
| Solvent | The reaction medium, often aqueous for biological samples. | Water, tert-butanol/water mixtures |
Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) Considerations
A significant advancement in click chemistry has been the development of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction variant eliminates the need for the potentially toxic copper catalyst, making it more suitable for live-cell imaging and in vivo studies. beilstein-journals.orgacs.org SPAAC utilizes a cyclooctyne (B158145), a highly strained and reactive alkyne, which readily reacts with azides without any catalyst. beilstein-journals.orgresearchgate.net
This compound is fully compatible with SPAAC. medchemexpress.commedchemexpress.com When cells are labeled with this compound, a cyclooctyne-containing probe, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN) derivatives, can be added. medchemexpress.comresearchgate.netmedchemexpress.com The inherent ring strain of the cyclooctyne drives the reaction forward, forming a stable triazole linkage with the azide on the fatty acid. beilstein-journals.org The reaction kinetics of SPAAC are generally very fast, and the bioorthogonality of both the azide and the strained alkyne ensures high specificity within the complex cellular environment. researchgate.netnih.gov This copper-free approach is particularly advantageous for studying dynamic cellular processes without the concern of copper-induced artifacts. pnas.org
Formation of Conjugates and Activity-Based Probes for Research
The ability to attach other molecules to this compound via click chemistry allows for the creation of powerful research tools, including molecular conjugates and activity-based probes (ABPs). mdpi.comresearchgate.net By incorporating this compound into cellular lipids, researchers can study lipid metabolism, trafficking, and interactions with proteins. iris-biotech.de
For instance, after metabolic labeling with this compound, a cell lysate can be treated with an alkyne-functionalized affinity tag, such as biotin-alkyne. whiterose.ac.uk The resulting biotin-tagged lipids can then be captured using streptavidin-coated beads, allowing for the isolation and identification of lipid-modified proteins or lipids associated with specific cellular compartments. iris-biotech.de This approach has been instrumental in profiling proteins that undergo fatty acylation, a crucial post-translational modification. nih.goviris-biotech.de
Furthermore, this compound can be used to generate activity-based probes. ABPs are designed to covalently bind to the active site of specific enzymes, providing a direct measure of their activity. mdpi.comoatext.com By incorporating this compound into a molecule that also contains a reactive group targeting a specific enzyme class (like lipases or acyltransferases), researchers can create probes to profile enzyme activity in complex biological systems. mdpi.comacs.org After the probe reacts with its target enzyme, the azide handle can be used to attach a reporter tag for visualization or enrichment. whiterose.ac.ukmdpi.com
Click Chemistry for Fluorescent and Affinity Tagging of this compound
A primary application of incorporating this compound into biomolecules is for subsequent fluorescent and affinity tagging. medchem101.comthermofisher.com This two-step labeling strategy provides significant advantages over using pre-labeled fatty acids, as the small size of the azide group minimizes perturbation of the fatty acid's metabolism and function. nih.govthermofisher.com
Fluorescent Tagging: After metabolic incorporation of this compound, a fluorescent dye functionalized with an alkyne (or a strained cyclooctyne for SPAAC) can be "clicked" onto the azide. pnas.orgthermofisher.com This allows for the visualization of lipid localization and dynamics within cells using fluorescence microscopy. Researchers can track the movement of the labeled lipids to different organelles or observe changes in lipid distribution in response to stimuli. pnas.orgbiorxiv.org
Affinity Tagging: Affinity tagging involves attaching a molecule that can be used for purification, most commonly biotin (B1667282). whiterose.ac.uk By clicking an alkyne-biotin conjugate onto the azide-labeled lipids, researchers can specifically enrich these lipids and any interacting proteins from a complex mixture. nih.goviris-biotech.de The enriched samples can then be analyzed by mass spectrometry to identify the proteins that are lipidated or that bind to specific lipids, providing insights into cellular signaling and metabolic pathways. iris-biotech.debiorxiv.org
Table 2: Examples of Tags Used with this compound
| Tag Type | Probe Example | Click Reaction | Research Application |
| Fluorescent | Alkyne-Rhodamine | CuAAC | In-gel fluorescence detection of modified proteins. biorxiv.org |
| Fluorescent | DBCO-Fluorophore | SPAAC | Live-cell imaging of lipid trafficking. pnas.org |
| Affinity | Alkyne-Biotin | CuAAC | Enrichment and proteomic identification of lipid-modified proteins. nih.govwhiterose.ac.uk |
| Affinity | DIBO-Biotin | SPAAC | Quantifying cell-surface glycans via metabolic labeling. nih.gov |
Applications in Lipid Metabolism Research
Elucidation of Fatty Acid Biosynthesis Pathways
The biosynthesis of fatty acids is a fundamental cellular process. 12-Azido oleic acid, as an analog of the naturally occurring oleic acid, can be utilized by cellular machinery and incorporated into more complex lipids. wikipedia.orgmdpi.com The biosynthesis of oleic acid itself involves the desaturation of stearoyl-CoA by the enzyme stearoyl-CoA 9-desaturase. wikipedia.org Once formed, or taken up from the environment, oleic acid can be further modified. For instance, the enzyme Δ12-desaturase can convert oleic acid into linoleic acid, a key step in the synthesis of polyunsaturated fatty acids (PUFAs). frontiersin.org By introducing this compound, researchers can trace its incorporation into these downstream lipid products, providing a dynamic view of the fatty acid synthesis and modification pathways. researchgate.net
Table 1: Key Enzymes in Fatty Acid Biosynthesis and Modification
| Enzyme | Substrate | Product | Pathway Significance |
|---|---|---|---|
| Stearoyl-CoA 9-desaturase | Stearoyl-CoA | Oleoyl-CoA | Biosynthesis of monounsaturated fatty acids. wikipedia.org |
| Δ12-desaturase | Oleic acid | Linoleic acid | First step in the synthesis of many polyunsaturated fatty acids. frontiersin.org |
Investigation of Fatty Acid Degradation (β-oxidation) Processes
Fatty acid degradation, primarily through β-oxidation, is a crucial process for energy production. libretexts.org Studies have shown that alkyne-functionalized fatty acids, which are structurally similar to azido-fatty acids, are metabolized in a manner analogous to their natural counterparts, making them effective tracers for β-oxidation. researchgate.net The process of β-oxidation involves a series of four enzymatic reactions that sequentially shorten the fatty acyl-CoA chain, producing acetyl-CoA, FADH₂, and NADH. libretexts.org By tracking the breakdown of this compound, researchers can gain insights into the rate and regulation of fatty acid catabolism. For example, in C. elegans, the oxidation of oleic acid has been shown to increase during starvation, highlighting the role of β-oxidation in energy homeostasis. nih.gov
Analysis of Lipid Uptake and Processing in Cellular Systems
The uptake and subsequent processing of fatty acids are critical for cellular function. Long-chain fatty acids can enter cells through both passive diffusion and protein-mediated transport. imrpress.com Once inside the cell, they are activated to acyl-CoA and can be directed to various metabolic fates, including incorporation into phospholipids (B1166683), triacylglycerols, and cholesteryl esters. imrpress.com The use of this compound allows for the direct visualization and quantification of these processes. researchgate.netrsc.org For instance, studies have used oleic acid to stimulate the formation of lipid droplets in cellular models of obesity, and the incorporation of tagged fatty acids can be monitored to understand the dynamics of lipid storage. nih.govresearchgate.net Research in yeast has shown that photolabile fatty acids like this compound are readily taken up, although their incorporation into membrane phospholipids can vary. nih.gov
Table 2: Research Findings on Oleic Acid Uptake and Processing
| Finding | Model System | Significance | Reference |
|---|---|---|---|
| Oleic acid stimulates lipid droplet formation. | AML12 cells | Provides a model for studying hepatic steatosis. | researchgate.net |
| This compound is readily taken up by yeast. | Saccharomyces cerevisiae | Demonstrates the utility of azido-fatty acids as probes for lipid uptake. | nih.gov |
| Oleic acid supplementation increases fecundity. | C. elegans | Links lipid metabolism to reproductive regulation. | biorxiv.org |
Studies on Lipid Modification and Derivatization within Biological Contexts
Once incorporated into cellular lipids, this compound can be used to study a variety of lipid modifications and derivatizations. The azide (B81097) group serves as a chemical handle for "click chemistry," a set of bioorthogonal reactions that allow for the attachment of reporter molecules, such as fluorophores or biotin (B1667282), to the tagged lipid. acs.orgnih.gov This enables the visualization of lipid localization and the identification of lipid-protein interactions. nih.govfrontiersin.org For example, metabolic labeling with azido (B1232118) fatty acid analogs has been used to identify S-acylated proteins, revealing that different fatty acids can compete for modification of the same cysteine residue. biorxiv.org This approach provides a powerful tool to investigate how specific lipid species are utilized and how they interact with other cellular components in a living system. nih.gov
Contributions to Structural Lipidomics Methodologies
The application of this compound and similar tagged lipids has significantly advanced the field of lipidomics. mdpi.com These chemical probes, in conjunction with techniques like mass spectrometry and fluorescence microscopy, allow for the sensitive and specific detection of lipids. frontiersin.org The development of azide probes has enabled high-content tracing analysis by mass spectrometry, improving the sensitivity of detection to the femtomole range. frontiersin.org Furthermore, the use of clickable probes facilitates the "Flash & Click" technique, which combines photo-cross-linking and click chemistry to identify lipid-protein interactions and map the location of lipids within cells. acs.org These methodological advancements are crucial for building a comprehensive understanding of the lipidome and its role in health and disease.
Applications in Chemical Proteomics and Protein Biology
Activity-Based Protein Profiling (ABPP) with 12-Azido Oleic Acid Derivatives
Activity-based protein profiling (ABPP) is a functional chemoproteomic strategy that utilizes reactive chemical probes to label and identify active enzymes within complex biological systems. wikipedia.orgmdpi.com The core of ABPP lies in the use of an activity-based probe (ABP), which typically consists of a reactive group that covalently binds to the active site of an enzyme and a reporter tag for detection and enrichment. wikipedia.org
The "two-step" or "click chemistry" ABPP approach has enhanced the utility of this technique, particularly for probes like fatty acids. mdpi.comfrontiersin.org In this method, the probe contains a small, bioorthogonal handle, such as the azide (B81097) group in this compound, instead of a bulky reporter tag. mdpi.comfrontiersin.org This minimalist design improves cell permeability and reduces potential interference with enzymatic recognition. mdpi.com After the azido-fatty acid is metabolically incorporated and binds to its target proteins in living cells or lysates, a reporter tag (e.g., a fluorophore or biotin) equipped with a complementary alkyne group is attached via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction. frontiersin.orgnih.gov
This approach allows for the profiling of fatty acid-associated enzymes, such as metabolic serine hydrolases, which are involved in fatty acid metabolism and modification. nih.gov While many studies utilize alkyne-functionalized fatty acids, the principle remains identical for azide-tagged lipids like this compound. iris-biotech.deportlandpress.com The ABP covalently modifies functionally essential serine or tyrosine residues in target proteins, providing a direct readout of their activity state. nih.gov Competitive ABPP, where the probe competes with an unlabeled inhibitor, further allows for the screening and characterization of enzyme inhibitors. researchgate.netnih.gov
Table 1: General Workflow for Activity-Based Protein Profiling (ABPP) using Azido-Fatty Acid Probes
| Step | Description | Purpose |
|---|---|---|
| 1. Probe Incubation | Living cells or proteomes are incubated with an azido-fatty acid probe (e.g., this compound). | Metabolic incorporation of the probe into cellular lipids or direct binding to target enzymes. |
| 2. Lysis & Conjugation | Cells are lysed, and the proteome is reacted with an alkyne-reporter tag (e.g., alkyne-biotin or alkyne-fluorophore) via CuAAC click chemistry. frontiersin.org | Covalent attachment of a reporter tag to the probe-labeled proteins for detection and/or purification. |
| 3. Analysis | Labeled proteins are analyzed. If a fluorophore tag was used, proteins can be visualized by in-gel fluorescence scanning. mdpi.com | Detection of labeled proteins. |
| 4. Enrichment & Identification | If a biotin (B1667282) tag was used, labeled proteins are enriched using streptavidin beads. oup.com | Isolation of target proteins from the complex mixture. |
| 5. Mass Spectrometry | Enriched proteins are digested (e.g., with trypsin) and identified by liquid chromatography-tandem mass spectrometry (LC-MS/MS). oup.com | Proteome-wide identification of the active enzymes targeted by the probe. |
Identification of Lipid-Interacting Proteins
A primary application of this compound is the discovery and characterization of proteins that interact with oleic acid and related lipids. Understanding these interactions is crucial, as they govern protein localization, conformation, and function within cellular membranes. pnas.orgbiorxiv.org Early studies demonstrated that this compound could be supplied to E. coli auxotrophs and become incorporated into the 2-position of the glycerol (B35011) backbone of membrane phospholipids (B1166683). pnas.org This positioned the azide group within the hydrophobic core of the membrane, allowing for the study of nearby proteins through photolysis-induced crosslinking. pnas.org
Modern approaches combine this metabolic labeling with click chemistry for more efficient and specific identification of interacting partners. biorxiv.org Chemically derivatized lipids featuring both a photo-activatable group and a bioorthogonal handle (like an azide) enable covalent crosslinking to binding partners upon UV irradiation, followed by click-chemistry-based enrichment for identification by mass spectrometry. biorxiv.orgavantiresearch.comuu.nl This strategy allows for the mapping of lipid-protein interactions directly within the native membrane environment.
Research using these chemoproteomic techniques has identified a wide range of lipid-interacting proteins. For example, a study using a clickable nitro-oleic acid probe identified 184 high-confidence protein targets in THP-1 macrophages, many of which are involved in lipid metabolism and transport and are localized to the endoplasmic reticulum. nih.gov
Table 2: Selected Research Findings on Lipid-Protein Interactions Using Oleic Acid Probes
| Study Type | Probe Used | Key Finding | Identified Proteins/Pathways | Reference |
|---|---|---|---|---|
| Photocrosslinking in E. coli | 12-azido-oleic acid | Probe was incorporated into phospholipids, enabling study of phospholipid-protein interactions. | General membrane proteins | pnas.org |
| Chemoproteomics in Macrophages | Clickable nitro-oleic acid (alk-9-NO₂-OA) | Identified 184 protein targets of nitro-alkylation. | ESYT2, STAT3, TLR2, RXRα, NR3C1; enriched in ER and lipid metabolism pathways. | nih.gov |
| Global Cholesterol Mapping | Clickable, photoreactive cholesterol | Mapped cholesterol-protein interactions directly in living cells. | N/A (Methodology focused) | avantiresearch.com |
| Fatty Acid Binding Analysis | Palmitate and Oleate | Investigated the binding of long-chain fatty acids to myoglobin. | Myoglobin | nih.gov |
Investigation of Protein Oleoylation and Other Post-Translational Lipid Modifications
Protein lipidation is a common post-translational modification (PTM) where a lipid is covalently attached to a protein, influencing its function, localization, and stability. iris-biotech.de Protein S-acylation, the attachment of a fatty acid to a cysteine residue via a thioester bond, is a key type of lipidation. researchgate.net While palmitoylation (attachment of C16:0) is widely studied, proteins can also be modified by other fatty acids, including oleic acid (oleoylation). researchgate.net
Azido- and alkyne-tagged fatty acid analogues are powerful tools for studying these modifications. portlandpress.com The general workflow involves metabolically labeling cells with a probe like this compound. researchgate.net The probe is activated to its acyl-CoA form by cellular enzymes and then transferred onto substrate proteins by acyltransferases. portlandpress.com After labeling, cells are lysed, and the modified proteins are conjugated to a biotin reporter tag using click chemistry. This allows for their selective enrichment and subsequent identification by mass spectrometry. oup.comresearchgate.net Using this method, researchers can perform proteome-wide screens to identify oleoylated proteins.
Studies using analogues of oleic acid have revealed that many proteins can be modified by this monounsaturated fatty acid. For instance, research using an alkyne analogue of oleic acid (Alk-C18:1) identified the signaling protein HRAS and the antiviral protein IFITM3 as substrates for oleoylation. nih.gov Further comparative proteomics showed a significant overlap between proteins labeled by oleic and palmitic acid analogues, suggesting that modification with monounsaturated fatty acids may be a prevalent PTM. nih.gov
Table 3: Proteins Identified as Substrates for Oleoylation or Related Fatty Acylation
| Protein | Function | Method of Identification | Reference |
|---|---|---|---|
| GNAI proteins (GNAI1, 2, 3) | G-protein signaling | Metabolic labeling with C17:0-azide (stearic/oleic acid analogue). researchgate.net | researchgate.net |
| HRAS | Small GTPase, cell signaling | Metabolic labeling with alkyne-oleic acid (Alk-C18:1). nih.gov | nih.gov |
| IFITM3 | Interferon-induced transmembrane protein, antiviral defense | Metabolic labeling with alkyne-oleic acid (Alk-C18:1). nih.gov | nih.gov |
| TLCD1 | Modulates phospholipid composition | OTP stereoprobes suppress oleic acid incorporation, indicating TLCD1's role in oleoylation. acs.org | acs.org |
Chemoproteomic Analysis of Target Engagement in Research Models
Chemoproteomics provides powerful methods to confirm that a drug or small molecule interacts with its intended protein target within a complex cellular environment—a concept known as target engagement. nih.govoatext.com Competitive profiling with clickable probes like this compound is a common strategy to achieve this. nih.gov
In a typical competitive experiment, cells or lysates are pre-treated with the unlabeled inhibitor or compound of interest before incubation with the azido-oleic acid probe. If the compound binds to a target protein, it will block the binding site and prevent subsequent labeling by the azido-oleic acid probe. The reduction in probe labeling, which can be quantified by mass spectrometry, serves as a direct measure of target engagement by the compound. nih.govnih.gov
This approach is invaluable for validating the mechanism of action of drugs and identifying potential off-targets. For example, a clickable nitro-oleic acid probe was used to demonstrate that it covalently modified and inhibited dexamethasone (B1670325) binding to the glucocorticoid receptor (NR3C1). nih.gov Similarly, OTP stereoprobes were shown to engage the lipid metabolic enzyme TLCD1, which was validated by demonstrating that the probes suppressed the incorporation of isotopically labeled oleic acid into specific phospholipids in a manner similar to the genetic knockout of TLCD1. acs.orgbiorxiv.org These studies highlight how oleic acid-based probes can be used to confirm target binding and elucidate the functional consequences of that engagement in living systems.
Applications in Cellular and Subcellular Imaging Studies
High-Resolution Fluorescence Imaging of Lipid Localization
The ability to pinpoint the precise subcellular location of lipids is crucial for understanding their function. 12-Azido oleic acid serves as a metabolic surrogate for natural oleic acid, allowing it to be incorporated into various lipid species, such as triglycerides and phospholipids (B1166683), by the cell's own metabolic machinery. Once incorporated, the azide (B81097) handle can be covalently tagged with a fluorescent probe via copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC), commonly known as "click chemistry". nih.gov
This two-step labeling strategy enables high-sensitivity and high-resolution visualization of lipid distribution. Researchers can introduce this compound to cells, allow time for its metabolism and incorporation into cellular structures like lipid droplets and membranes, and then fix the cells and attach a fluorophore. The resulting fluorescent signal reveals the localization of the fatty acid's metabolic products with high fidelity. This method provides a significant advantage over traditional lipid stains, which often lack specificity, or fluorescently-tagged fatty acids, whose bulky fluorophores can alter the molecule's natural trafficking and metabolism.
Key localizations that can be studied using this technique include:
Lipid Droplets: Tracking the storage of oleic acid into these organelles is fundamental to studying energy metabolism and diseases like hepatic steatosis. nih.gov
Endoplasmic Reticulum and Golgi Apparatus: Visualizing the sites of complex lipid synthesis and trafficking.
Plasma Membrane: Observing the incorporation and distribution of oleic acid within the cell's outer boundary.
The precision of this technique allows for detailed mapping of fatty acid distribution, providing insights into the architecture of lipid networks within cells.
Visualization of Metabolic Processes in Live Cells
A significant advantage of the bioorthogonal approach is its compatibility with live-cell imaging. nih.gov By using cell-permeable fluorophores and biocompatible click reactions (particularly strain-promoted click chemistry, which avoids the use of toxic copper catalysts), the metabolic fate of this compound can be tracked in real-time. researchgate.net
This dynamic approach allows researchers to move beyond static snapshots and observe complex metabolic processes as they occur. For instance, pulse-chase experiments can be designed where cells are first incubated with this compound (the pulse) and then followed over time (the chase). By applying the fluorescent probe at different time points, the movement of the azido-labeled lipids from sites of synthesis to their final destinations can be visualized. This has been instrumental in studying:
Lipid Trafficking: Following the transport of newly synthesized lipids between organelles, such as from the endoplasmic reticulum to lipid droplets. researchgate.net
Fatty Acid Metabolism: Monitoring the rate of incorporation of oleic acid into different lipid classes. nih.gov
Cellular Responses to Stimuli: Observing how external signals or metabolic changes, such as nutrient availability, alter lipid metabolism and storage dynamics. nih.govrsc.org
The data gathered from these live-cell experiments provides critical information on the kinetics and regulation of lipid metabolic pathways.
Dual-Color Imaging Strategies for Multiple Biomolecules
The chemical specificity of bioorthogonal reactions allows for the simultaneous tracking of multiple molecular species within the same cell. nih.gov this compound can be used as one component in a multiplexed labeling experiment. For example, cells can be co-incubated with this compound and an alkyne-modified biomolecule, such as an alkyne-tagged sugar (e.g., to label glycoproteins) or a different fatty acid analog.
Following metabolic incorporation, two distinct, orthogonal click reactions can be performed using an alkyne-fluorophore (which reacts with the azide) and an azide-fluorophore (which reacts with the alkyne). This results in a two-color image where the distribution and dynamics of both labeled biomolecules can be observed simultaneously and independently. researchgate.netnih.gov
This strategy has been successfully employed to study the interplay between different metabolic pathways. For instance, researchers have combined azide- and alkyne-bearing precursors to visualize two distinct phospholipid populations or to simultaneously image DNA synthesis (using an alkyne-modified nucleoside) and fatty acid localization (using an azido-fatty acid). nih.gov
Table 1: Example of a Dual-Labeling Experiment
| Metabolic Probe | Bioorthogonal Handle | Target Biomolecule | Click Reagent | Fluorescent Color |
|---|---|---|---|---|
| This compound | Azide (-N3) | Lipids (Triglycerides, Phospholipids) | Alkyne-Fluorophore (e.g., DBCO-488) | Green |
| Propargylcholine | Alkyne (-C≡CH) | Choline Phospholipids | Azide-Fluorophore (e.g., Azide-594) | Red |
Integration with Nanomaterials for Enhanced Imaging Probes
The functional azide group of this compound makes it a valuable component for the surface functionalization of nanomaterials, creating sophisticated probes for advanced imaging applications. Oleic acid itself is commonly used as a capping agent to stabilize semiconductor nanocrystals known as quantum dots (QDs), rendering them soluble in non-polar solvents. quantum-solutions.comresearchgate.net
By replacing standard oleic acid with this compound during nanoparticle synthesis, a surface is created that is studded with reactive azide handles. This "clickable" nanoparticle can then be conjugated to a wide array of molecules for targeted imaging. For example, an alkyne-modified targeting ligand (such as a peptide or antibody fragment) could be attached to the QD surface via a click reaction, directing the imaging probe to a specific cell type or receptor. nih.gov
The integration of this compound with nanomaterials offers several advantages:
Multifunctionality: Nanoparticles can carry multiple components, such as targeting moieties and therapeutic agents, in addition to their imaging payload.
Enhanced Signal: Quantum dots have exceptionally bright and photostable fluorescence, providing a much stronger signal compared to single organic fluorophores. nih.gov
Targeted Delivery: The ability to conjugate targeting molecules allows for specific labeling and imaging of tissues or cells of interest in vivo.
Table 2: Comparison of Imaging Probe Characteristics
| Probe Type | Core Component | Key Advantage | Potential Application |
|---|---|---|---|
| Standard Fluorescent Dye | Organic Fluorophore | Small size, cell permeability | General subcellular staining |
| Azido-Lipid + Click-Dye | This compound | Metabolic specificity, live-cell compatible | Tracking lipid metabolism and trafficking |
| Azido-Lipid Capped QD | Quantum Dot | High brightness, photostability, multifunctionality | Targeted in vivo imaging of specific cell types |
This approach transforms this compound from a simple metabolic tracer into a versatile linker for constructing next-generation imaging agents with enhanced capabilities.
Advanced Methodologies and Analytical Approaches Utilizing 12 Azido Oleic Acid
Mass Spectrometry-Based Detection of Derivatized Lipids and Proteins
The integration of the azido (B1232118) group into oleic acid provides a powerful chemical handle for "click chemistry," enabling the detection and analysis of derivatized lipids and proteins through mass spectrometry (MS). This approach, often part of a chemical proteomics or lipidomics workflow, allows for the sensitive and specific identification of molecules that have incorporated 12-azido oleic acid.
The general methodology involves introducing this compound into a biological system (e.g., cell culture), where it is metabolized and incorporated into complex lipids or attached to proteins via post-translational modification. nih.gov Following this metabolic labeling, cell lysates are subjected to a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. In this step, the azido group on the incorporated oleic acid analog reacts with an alkyne-containing reporter tag. This tag can be a biotin (B1667282) molecule for affinity purification or a fluorescent dye for imaging purposes. nih.gov
For MS-based detection, biotin-tagged molecules are particularly useful. Biotinylated lipids and proteins can be enriched from the complex cellular lysate using streptavidin-coated beads. nih.gov After enrichment, the captured molecules are eluted and prepared for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govnih.gov This technique separates the complex mixture of molecules before they enter the mass spectrometer, where they are ionized, fragmented, and detected. The resulting fragmentation patterns provide detailed structural information, allowing for the identification of the lipid species or the protein that was modified with the this compound. nih.gov
LC-MS/MS is highly advantageous for analyzing these derivatized biomolecules as it does not require the chemical derivatization needed to make lipids volatile for gas chromatography-mass spectrometry (GC-MS). nih.gov Techniques like electrospray ionization (ESI) are commonly used to generate ions from the derivatized lipids and peptides for MS analysis. High-resolution mass spectrometers, such as triple quadrupole or Orbitrap instruments, enable accurate mass measurements, which are crucial for the confident identification of the labeled species. nih.gov While this powerful approach can globally identify lipidated proteins, a limitation is that it often provides protein-level identification without specifying the exact site of fatty acid attachment on the protein. nih.gov
| Technique | Reporter Tag | Purpose | Typical Instrumentation |
|---|---|---|---|
| Affinity Purification-MS | Biotin-Alkyne | Enrichment and identification of labeled proteins and lipids from complex mixtures. | LC-MS/MS (e.g., Triple Quadrupole, Orbitrap) |
| Direct Infusion-MS ("Shotgun Lipidomics") | N/A (Direct detection after reaction) | High-throughput profiling of total labeled lipid content. Less effective for isomers. | High-Resolution MS (e.g., Orbitrap, TOF) |
| Imaging-MS | Biotin-Alkyne or Fluorophore-Alkyne | Spatial localization of labeled lipids within tissue sections. | Matrix-Assisted Laser Desorption/Ionization (MALDI)-MS |
Chromatographic Separation Techniques for Labeled Metabolites
The analysis of metabolites labeled with this compound relies heavily on chromatographic techniques to separate the complex mixture of biomolecules prior to detection and quantification. High-performance liquid chromatography (HPLC) is the foremost technique used for this purpose. acs.org Specifically, reversed-phase HPLC (RP-HPLC) is well-suited for the separation of lipids and their derivatives. nih.govnih.gov
In a typical RP-HPLC setup for lipidomics, a C8 or C18 column is used. nih.govnih.gov These columns contain a nonpolar stationary phase, and separation is achieved by eluting the sample with a mobile phase gradient of increasing organic solvent concentration (e.g., acetonitrile or methanol (B129727) in water). Nonpolar lipids, including oleic acid and its conjugates, interact strongly with the stationary phase and are eluted later in the gradient than more polar molecules. This separation is crucial for resolving different classes of lipids (e.g., phospholipids (B1166683), triglycerides, sphingolipids) that have incorporated the this compound tag. acs.org The HPLC system is often coupled directly to a mass spectrometer (LC-MS), allowing for seamless separation and detection. nih.govacs.org
Thin-layer chromatography (TLC) offers a simpler, yet effective, alternative or complementary method for separating oleic acid derivatives. nih.gov While less resolving than HPLC, TLC is a valuable tool for rapid screening, reaction monitoring, and method development. A specific solvent system can be developed to achieve separation between the starting material (e.g., free this compound) and the derivatized product. For instance, a study on separating oleyl anilide from oleic acid utilized a freshly prepared solvent system of petroleum ether, ethyl acetate, and ammonium hydroxide (B78521) (80:20:1, v/v). nih.gov In this system, the derivatized product had a different retention factor (Rf) from the unreacted fatty acid, allowing for clear separation. nih.gov Labeled spots can be scraped from the TLC plate for subsequent analysis or quantified directly if a radiolabel was incorporated. nih.gov
| Chromatographic Method | Principle | Typical Application | Advantages |
|---|---|---|---|
| Reversed-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity using a nonpolar stationary phase (e.g., C18). | Separating complex mixtures of lipid classes incorporating the azido tag prior to MS analysis. acs.org | High resolution, quantitative, directly compatible with MS. nih.gov |
| Thin-Layer Chromatography (TLC) | Separation on a solid support based on differential partitioning between stationary and mobile phases. | Rapid qualitative analysis, reaction monitoring, and purification of labeled products. nih.gov | Simple, low cost, allows for development of highly specific solvent systems. nih.gov |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Separation of polar compounds using a polar stationary phase and a partially aqueous mobile phase. | Separating polar head groups of phospholipids that contain the azido oleic acid acyl chain. | Provides complementary separation to RP-HPLC for certain lipid classes. nih.gov |
Spectroscopic Characterization of this compound Conjugates in Research
Once this compound is conjugated to another molecule, for instance, via a "click" reaction to form a triazole linkage or by amide bond formation, spectroscopic methods are essential for confirming the structure of the new conjugate.
Fourier-Transform Infrared (FTIR) Spectroscopy is a primary tool for identifying the presence of the azide (B81097) functional group. The azide group (–N₃) exhibits a strong, sharp, and highly characteristic absorption band in the infrared spectrum, typically appearing around 2100 cm⁻¹. The disappearance of this peak and the appearance of new peaks corresponding to the formed conjugate (e.g., a triazole ring) would confirm a successful click reaction.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information.
¹H-NMR (Proton NMR) allows for the visualization of all hydrogen atoms in the molecule. Upon conjugation, new signals corresponding to the attached molecule will appear. For example, in a triazole conjugate formed via a click reaction, a new singlet peak for the triazole proton typically appears downfield (around δ 7.5-8.5 ppm). Furthermore, shifts in the signals of protons adjacent to the original azide position on the oleic acid backbone can be observed.
¹³C-NMR (Carbon NMR) provides information about the carbon skeleton. The formation of a conjugate will result in new carbon signals and shifts in the signals of carbons near the site of modification, confirming the covalent linkage.
UV-Visible (UV-Vis) Spectroscopy can be used if the molecule conjugated to this compound contains a chromophore. The formation of the conjugate can lead to a shift in the maximum absorbance wavelength (λₘₐₓ) or a change in the molar absorptivity, which can be used to monitor the reaction and characterize the final product. mdpi.com For example, conjugation to an aromatic system would introduce strong absorbance in the UV region.
| Spectroscopic Technique | Key Information Provided | Characteristic Signal for Azido Oleic Acid Conjugates |
|---|---|---|
| FTIR Spectroscopy | Identification of functional groups. | Presence of a strong, sharp peak around 2100 cm⁻¹ for the azide group (in the starting material). researchgate.net Appearance of new peaks for the conjugate (e.g., amide, triazole). |
| ¹H-NMR Spectroscopy | Mapping of the proton environment and confirmation of covalent linkages. | Appearance of new signals from the conjugated moiety (e.g., triazole proton at δ 7.5-8.5 ppm). mdpi.com |
| ¹³C-NMR Spectroscopy | Characterization of the carbon framework. | Appearance of new signals from the conjugate's carbon skeleton. |
| UV-Vis Spectroscopy | Analysis of chromophoric groups. | Changes in absorbance spectrum if the conjugated partner is a chromophore. mdpi.com |
Development of Novel Assay Platforms for Biological Activity Assessment in Research
The unique properties of this compound have enabled the development of innovative assay platforms to probe biological systems and assess the activity of lipid-modifying enzymes and binding proteins.
One of the most advanced applications is in the creation of photoaffinity labels . By incorporating a photo-reactive group alongside the azido group, researchers can create powerful tools to study protein-lipid interactions. For example, a photoaffinity analogue of oleic acid, 18-(4'-azido-2'-hydroxybenzoylamino)-oleic acid, was synthesized to study enzymes that bind unsaturated fatty acids. nih.gov When esterified to coenzyme A, this molecule acted as a reversible inhibitor of the enzyme lysophosphatidylcholine:acyl-CoA-O-acyltransferase (LAT) in the dark. However, upon exposure to UV light, the photolabel formed a covalent bond with the enzyme, causing irreversible inactivation. nih.gov This platform allows for the specific identification and characterization of the active sites of lipid-binding proteins. nih.gov
Another powerful platform is the chemical proteomics approach for activity-based protein profiling. Here, cells are treated with this compound, which becomes metabolically incorporated by enzymes involved in lipid metabolism and signaling. After incorporation, the azido-modified proteins are tagged using click chemistry with a biotin-alkyne probe. These biotinylated proteins can then be isolated and identified by mass spectrometry. nih.gov This entire workflow serves as an assay to globally assess the "activity" of enzymes that utilize oleic acid as a substrate for protein acylation within a living cell. nih.gov
Furthermore, this compound can be integrated into established assay platforms to assess how this modification affects the biological activity of oleic acid itself or molecules it is conjugated to. Standard biological assays, such as those measuring antioxidant activity (e.g., DPPH, FRAP, ABTS assays) or antimicrobial/antibiofilm activity , can be adapted. nih.gov By comparing the activity of a native compound to its this compound conjugate, researchers can determine the functional role of the fatty acid moiety and the impact of its modification.
| Assay Platform | Principle | Biological Question Addressed | Example Application |
|---|---|---|---|
| Photoaffinity Labeling | A probe molecule containing a photoreactive group binds to its target and forms a covalent bond upon UV irradiation. | Identifies specific lipid-binding proteins and maps their binding sites. | Using an azido-containing oleic acid analogue to irreversibly inactivate the enzyme LAT. nih.gov |
| Chemical Proteomics / Activity-Based Protein Profiling | Metabolic labeling with an azido-probe, followed by click chemistry and affinity purification to identify modified proteins. | Globally identifies proteins that are acylated with oleic acid in a cellular context. nih.gov | Identifying novel palmitoylated or myristoylated proteins in various cell types. nih.gov |
| Functional Bioassays | Standardized in vitro tests to measure a specific biological effect. | Determines how the azido modification impacts the inherent biological activities of oleic acid or its conjugates. | Comparing the antioxidant or antimicrobial efficacy of a molecule before and after conjugation with this compound. nih.gov |
Future Research Directions and Prospects for 12 Azido Oleic Acid
Integration with Advanced Omics Technologies (e.g., Spatial Lipidomics, Proteogenomics)
The future of lipid research lies in understanding the intricate spatial and temporal organization of lipids within cells and tissues. 12-Azido oleic acid is poised to be a key player in this endeavor through its integration with advanced omics technologies like spatial lipidomics and proteogenomics.
Spatial Lipidomics: By metabolically incorporating this compound into cellular lipids, researchers can utilize "click chemistry" to attach fluorescent tags or mass spectrometry reporters. This allows for the high-resolution imaging of lipid distribution within cells and tissues. Future advancements will likely focus on coupling this approach with high-resolution mass spectrometry imaging techniques, enabling the precise mapping of oleic acid-containing lipid species in different subcellular compartments and tissues. frontiersin.orgthermofisher.com This could provide unprecedented insights into lipid trafficking, storage, and signaling in both healthy and diseased states. For instance, it could be used to map the lipid alterations in brain tissue following traumatic brain injury. frontiersin.org
Proteogenomics: The covalent modification of proteins by fatty acids, known as fatty acylation, is a critical post-translational modification that governs protein localization and function. This compound can be used as a metabolic probe to identify and characterize oleoylated proteins. After its incorporation, the azido (B1232118) group serves as a handle for enrichment and subsequent identification of the modified proteins by mass spectrometry. This proteogenomics approach can uncover novel roles of oleoylation in various cellular processes and diseases. antibody-creativebiolabs.comgoogleapis.com
Development of Photoactivatable Derivatives for Spatiotemporal Control
A significant leap forward in understanding dynamic cellular processes will come from the ability to control the reactivity of molecular probes in a spatially and temporally defined manner. The development of photoactivatable derivatives of this compound represents a major step in this direction.
By introducing a photolabile "caging" group to the azide (B81097) or another part of the molecule, the reactivity of the probe can be kept dormant until it is "uncaged" by a focused beam of light. researchgate.netresearchgate.net This will allow researchers to initiate the bioorthogonal reaction at specific subcellular locations and at precise time points, providing a powerful tool to study the kinetics of lipid metabolism and signaling with high precision. For example, photoactivatable this compound could be used to study the rapid dynamics of lipid droplet formation or the site-specific acylation of proteins in response to a stimulus. researchgate.netnih.govnih.gov
Exploration in Synthetic Biology and Metabolic Engineering Research
Synthetic biology and metabolic engineering aim to design and construct new biological parts, devices, and systems, or to redesign existing, natural biological systems for useful purposes. This compound can serve as a valuable analytical tool in these fields.
In metabolic engineering, where organisms are genetically modified to produce high-value compounds, this compound can be used to trace the flux of oleic acid through engineered metabolic pathways. nih.govresearchgate.netmdpi.comchalmers.se This can help optimize the production of oleic acid-derived biofuels, lubricants, and other specialty chemicals. By monitoring the incorporation of the azide-labeled fatty acid into various lipid classes, researchers can identify bottlenecks and inefficiencies in their engineered pathways. nih.govfrontiersin.org
Furthermore, in synthetic biology, novel pathways could be designed to produce specialized lipids containing this compound. These "non-natural" lipids could then be used to construct artificial membranes or vesicles with unique properties for drug delivery or as components of synthetic cells. biorxiv.org
Design of Next-Generation Bioorthogonal Probes with Enhanced Specificity and Efficiency
The field of bioorthogonal chemistry is continuously evolving, with the development of new reactions and probes that offer improved performance. Future research on this compound will undoubtedly leverage these advancements to create next-generation probes with enhanced capabilities.
This includes the development of probes that participate in faster and more efficient "click" reactions, such as the strain-promoted azide-alkyne cycloaddition (SPAAC), which avoids the need for potentially toxic copper catalysts. acs.org Additionally, new probes could be designed to be "fluorogenic," meaning they become fluorescent only upon reacting with their target. This would reduce background noise and improve the sensitivity of imaging experiments. rsc.org Researchers are also exploring dual-functional probes that can, for example, report on their local environment (e.g., pH or polarity) in addition to their location. The design of such intelligent probes based on the this compound scaffold will open up new avenues for studying lipid biology in unprecedented detail. rsc.orgresearchgate.netharvard.edu
Q & A
Q. Q1. What experimental protocols are recommended for synthesizing and characterizing 12-Azido oleic acid?
To synthesize this compound, azide groups are introduced via regioselective modifications of oleic acid’s unsaturated bond. A common method involves reacting oleic acid with sodium azide (NaN₃) under controlled acidic conditions, followed by purification via column chromatography . Characterization requires nuclear magnetic resonance (NMR) to confirm azide substitution (e.g., ¹H-NMR peaks at δ 3.2–3.4 ppm for -N₃ groups) and Fourier-transform infrared spectroscopy (FTIR) to detect the azide stretch (~2100 cm⁻¹). Purity should be validated using thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) .
Q. Q2. How can researchers quantify this compound in complex biological matrices?
UV-based quantification is a robust method, leveraging the compound’s absorbance at specific wavelengths (e.g., 210–220 nm). For enhanced accuracy, use internal standards like cis-10-nonadecenoic acid to correct for extraction losses. Gas chromatography–mass spectrometry (GC-MS) is preferred for trace-level detection, with derivatization (e.g., methyl ester formation) to improve volatility .
Q. Q3. What safety precautions are critical when handling this compound?
Azides are shock-sensitive and may form explosive byproducts. Work under inert atmospheres (e.g., nitrogen), avoid metal catalysts, and store at ≤ –20°C in amber vials. Refer to Safety Data Sheets (SDS) for toxicity acute exposure risks include skin irritation (LD₅₀ > 2000 mg/kg in rats) and respiratory sensitization .
Advanced Research Questions
Q. Q4. How can contradictions in experimental outcomes (e.g., variable particle sizes in nanostructured films) be resolved?
Contradictions often arise from surfactant concentration effects. For example, oleic acid’s role as a surfactant in BaTiO₃ film synthesis shows particle size variability depending on concentration regimes. To address this, conduct dose-response experiments with fixed reaction times and temperatures. Use dynamic light scattering (DLS) and scanning electron microscopy (SEM) to correlate oleic acid concentration with nanostructural morphology .
Q. Q5. What mechanistic insights explain this compound’s antiandrogenic activity?
In vivo studies suggest this compound inhibits testosterone synthesis by downregulating steroidogenic enzymes (e.g., 17β-hydroxysteroid dehydrogenase). Experimental designs should include testosterone ELISA assays, histopathological analysis of Leydig cells, and ROS quantification (via thiobarbituric acid reactive substances, TBARS) to link oxidative stress to spermatogenic dysfunction .
Q. Q6. How can metabolic pathways of this compound be elucidated using liver microsomes?
Incubate this compound with liver microsomes and NADPH cofactors to simulate oxidative metabolism. Analyze metabolites via liquid chromatography-tandem mass spectrometry (LC-MS/MS). Key metabolites like cis-9,10-epoxyoctadecanoic acid (cis-EODA) can be identified using retention time matching and fragmentation patterns .
Q. Q7. What statistical frameworks are optimal for analyzing dose-dependent effects in hormonal assays?
Use ANOVA with post-hoc Tukey tests for multi-group comparisons (e.g., control vs. treated groups). For non-normal data, apply Kruskal-Wallis tests. Report effect sizes (e.g., Cohen’s d) and confidence intervals (95% CI). Predefine significance thresholds (e.g., p < 0.05) and include power analyses to justify sample sizes (n ≥ 8 per group) .
Methodological Guidance
Q. Q8. How to design reproducible experiments for assessing this compound’s stability?
- Accelerated stability testing : Expose the compound to elevated temperatures (40–60°C) and humidity (75% RH) over 4–12 weeks.
- Analytical endpoints : Monitor azide degradation via FTIR and quantify residual oleic acid using GC-MS.
- Data interpretation : Apply the Arrhenius equation to predict shelf-life under standard storage conditions .
Q. Q9. What criteria define a rigorous hypothesis for studying this compound’s biological roles?
Use the PICO framework :
- Population : Cell lines or animal models (e.g., Sprague-Dawley rats).
- Intervention : Dose-range of this compound.
- Comparison : Untreated controls or oleic acid alone.
- Outcome : Quantifiable endpoints (e.g., testosterone levels, ROS activity).
Ensure hypotheses are FINER (Feasible, Interesting, Novel, Ethical, Relevant) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
